Fibrosis Reversal vs. Fibrosis Progression Under Standard-of-Care Anti-VEGF
In the Phase 2a BETTER trial, eyes with nAMD and fibrosis-associated hyperreflective material (HRM) receiving ISTH0036 exhibited a significant decrease in HRM volume compared to fellow eyes receiving standard anti-VEGF therapy, which demonstrated increased HRM volume [1]. This provides clinical evidence of anti-fibrotic activity that standard VEGF inhibition fails to address [2].
| Evidence Dimension | HRM Volume Change (Fibrosis Biomarker) |
|---|---|
| Target Compound Data | Significant decrease in HRM volume |
| Comparator Or Baseline | Fellow eyes receiving standard anti-VEGF therapy: Increase in HRM volume |
| Quantified Difference | Directional reversal (decrease vs. increase); exact volume change magnitude reported at ARVO 2025 |
| Conditions | Phase 2a BETTER trial; nAMD patients; intravitreal ISTH0036 Q8W dosing |
Why This Matters
This demonstrates ISTH0036 addresses fibrosis—a driver of irreversible vision loss in chronic anti-VEGF therapy—for which no approved ophthalmic therapy exists.
- [1] Ophthalmology Times Europe. Isarna Therapeutics shares positive results from Phase 2 BETTER trial. May 7, 2025. View Source
- [2] Nature. Looking beyond the standard of care for eye diseases. Nature Portfolio Advertorial. 2021. View Source
